molecular formula C19H17F6N3OS2 B396286 N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide

N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide

Cat. No.: B396286
M. Wt: 481.5g/mol
InChI Key: MUTXSPUDAQQNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide is a complex organic compound that features a unique combination of cyano, thiophene, and hexafluoropropane groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide can be achieved through a multi-step process involving the cyanoacetylation of amines. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically proceeds via stirring without solvent at room temperature or under heat, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

Major products formed from these reactions include various substituted thiophenes, amines, and heterocyclic compounds, which can exhibit diverse biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial DNA helicases and nucleases, thereby disrupting DNA replication and repair processes . This inhibition can lead to the suppression of bacterial growth and proliferation, making it a potential candidate for antibacterial therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-thiophenecarboxamide is unique due to its combination of cyano, thiophene, and hexafluoropropane groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C19H17F6N3OS2

Molecular Weight

481.5g/mol

IUPAC Name

N-[2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H17F6N3OS2/c20-18(21,22)17(19(23,24)25,27-15(29)14-8-5-9-30-14)28-16-12(10-26)11-6-3-1-2-4-7-13(11)31-16/h5,8-9,28H,1-4,6-7H2,(H,27,29)

InChI Key

MUTXSPUDAQQNDU-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CS3)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CS3)C#N

Origin of Product

United States

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